molecular formula C16H13N3OS2 B12940459 N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide CAS No. 88518-13-2

N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide

Cat. No.: B12940459
CAS No.: 88518-13-2
M. Wt: 327.4 g/mol
InChI Key: DJXXFFJJVGBKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminobenzamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazolinone ring. The reaction mixture is then treated with sulfur to introduce the dithioxo groups at the 2 and 4 positions of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the dithioxo groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The dithioxo groups and the quinazolinone core are likely critical for its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with similar benzamide structures but different functional groups.

Uniqueness

N-(2,4-Dithioxo-1,2-dihydroquinazolin-3(4H)-yl)-4-methylbenzamide is unique due to the presence of both dithioxo groups and the quinazolinone core, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14N4S2
  • Molecular Weight : Approximately 327.4 g/mol
  • IUPAC Name : N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]benzamide
  • CAS Number : 88518-12-1

The compound features a quinazolinone core with sulfanylidene substituents that contribute to its reactivity and biological activity. The structural characteristics are pivotal for its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

  • In vitro Studies : Some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, certain compounds within this class showed IC50 values in the low micromolar range, indicating strong inhibitory effects on COX activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
K562 (leukemia)2.27 - 2.53
HL-60 (leukemia)1.42 - 1.52
OKP-GS (renal carcinoma)4.56

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Cyclooxygenase Inhibition : By binding to the active sites of COX enzymes, the compound inhibits their activity, leading to reduced production of pro-inflammatory mediators.
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways. For example, it has shown inhibitory activity against Bcr-Abl1 kinase in certain assays .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins, which could elucidate its structure-activity relationship (SAR) .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing derivatives of this compound to explore their biological activities further:

  • A study reported on various analogs demonstrating enhanced activity against specific cancer cell lines compared to traditional treatments .
  • Another investigation highlighted the synthesis process involving multi-step reactions optimized for yield and purity .

Properties

CAS No.

88518-13-2

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-19-15(21)12-4-2-3-5-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20)

InChI Key

DJXXFFJJVGBKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=S)C3=CC=CC=C3NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.